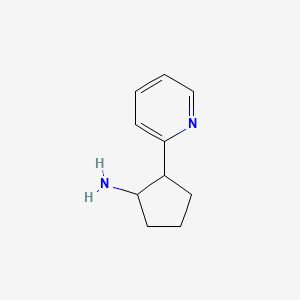

2-Pyridin-2-ylcyclopentan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Pyridin-2-ylcyclopentan-1-amine is an organic compound that features a pyridine ring attached to a cyclopentane ring with an amine group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the flexibility and reactivity of cyclopentane.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylcyclopentan-1-amine typically involves the reaction of pyridine derivatives with cyclopentane intermediates. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a cyclopentane derivative under basic conditions. The reaction can be catalyzed by palladium or other transition metals to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of high-throughput screening and automated synthesis platforms allows for the efficient production of this compound on a large scale .

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions. For example, treatment with alkyl halides forms secondary amines:

Reaction :

2-Pyridin-2-ylcyclopentan-1-amine + R-X → N-alkyl-2-Pyridin-2-ylcyclopentan-1-amine + HX

| Reagent (R-X) | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| CH₃I | THF | 0°C → RT | 85 | |

| C₂H₅Br | EtOH | Reflux | 72 |

The pyridine ring’s electron-withdrawing nature enhances the amine’s nucleophilicity, facilitating these reactions under mild conditions .

Cross-Coupling Reactions

The pyridine moiety directs palladium-catalyzed C-H functionalization. Using Pd₂(dba)₃/XantPhos catalysts, aryl halides undergo coupling at the β-C(sp³)-H bond of the cyclopentane ring:

Reaction :

this compound + Ar-X → Ar-substituted cyclopentane derivative

| Aryl Halide (Ar-X) | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd₂(dba)₃/XantPhos, t-BuONa | Toluene, 110°C | 68 | |

| 3-Fluorophenyl iodide | Pd(OAc)₂/PCy₃ | DMF, 100°C | 59 |

This reactivity is attributed to the formation of a stable five-membered palladacycle intermediate .

Oxidation:

The amine group oxidizes to nitro or imine derivatives under controlled conditions:

Reagents : KMnO₄ (aqueous acidic media) or PCC (anhydrous CH₂Cl₂).

Reduction:

The cyclopentane ring undergoes hydrogenation in the presence of PtO₂/H₂, yielding a piperidine derivative.

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:

Reaction :

this compound + RCHO → N-(R-methylene)-2-Pyridin-2-ylcyclopentan-1-amine

| Aldehyde (RCHO) | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | MeOH | TosOH | 91 | |

| Pyridine-2-carbaldehyde | EtOH | None | 78 |

Acid-Base Reactions

The compound forms stable hydrochloride salts under HCl gas exposure:

Reaction :

this compound + HCl → this compound·HCl

| Property | Value | Reference |

|---|---|---|

| Melting Point | 215–217°C (dec.) | |

| Solubility | >50 mg/mL in H₂O |

Mechanistic Insights

DFT studies reveal that the pyridine ring lowers the activation energy for C-H bond cleavage by stabilizing transition states through coordination to Pd . The gem-dimethyl effect in related compounds further enhances regioselectivity .

科学研究应用

Medicinal Chemistry Applications

The compound plays a significant role as a pharmacophore in drug development. Its structural features allow it to interact with biological targets effectively.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic properties of derivatives related to 2-pyridin-2-yl compounds. For instance, novel derivatives of 2-(pyridin-2-yl)pyrimidine have demonstrated significant anti-fibrotic activity against hepatic stellate cells, outperforming established drugs such as Pirfenidone. Compounds derived from this structure were shown to inhibit collagen expression, indicating potential for development as anti-fibrotic agents .

Antimicrobial and Antiviral Properties

Pyridine derivatives, including those related to 2-pyridin-2-ylcyclopentan-1-amine, have been explored for their antimicrobial and antiviral activities. The pyridine ring contributes to the bioactivity of these compounds, making them suitable candidates for further development in treating infections .

Organic Synthesis Applications

The synthesis of this compound can be achieved through various methods that showcase its versatility in organic chemistry.

Chemodivergent Synthesis

Research indicates that 2-pyridin-2-yl compounds can be synthesized via chemodivergent methods, allowing for the production of both N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from similar starting materials. This method is advantageous as it employs mild conditions and avoids the use of metal catalysts, aligning with green chemistry principles .

Ligand Development in Catalysis

The compound's amine functionality makes it a valuable ligand in catalytic processes. For example, derivatives have been utilized as bidentate ligands in palladium-catalyzed reactions, enhancing selectivity and yield in various organic transformations .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound and its derivatives:

作用机制

The mechanism of action of 2-Pyridin-2-ylcyclopentan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Similar Compounds

2-Aminopyridine: Similar in structure but lacks the cyclopentane ring.

Cyclopentylamine: Contains the cyclopentane ring but lacks the pyridine ring.

2-Pyridin-2-ylpyrimidine: Contains a pyrimidine ring instead of a cyclopentane ring.

Uniqueness

2-Pyridin-2-ylcyclopentan-1-amine is unique due to its combination of a pyridine ring and a cyclopentane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

生物活性

2-Pyridin-2-ylcyclopentan-1-amine, a compound with the CAS number 933700-48-2, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring attached to a cyclopentane moiety, which contributes to its unique biological properties. The molecular formula is C11H14N2, and it has a molecular weight of 178.24 g/mol. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacteria | |

| Cytotoxicity | Induces cell death in cancer cells | |

| Enzyme Inhibition | Possible inhibition of specific enzymes |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding promising results.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various compounds, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another research effort focused on evaluating the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that this compound significantly inhibited cell proliferation, with IC50 values indicating potent activity. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with specific enzymes involved in cell signaling pathways, leading to altered cellular responses.

- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it can increase ROS levels in cells, contributing to cytotoxic effects.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the pyridine or cyclopentane rings can significantly influence its biological activity. For instance, modifications that enhance lipophilicity may improve bioavailability and efficacy .

属性

IUPAC Name |

2-pyridin-2-ylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-3-4-8(9)10-6-1-2-7-12-10/h1-2,6-9H,3-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURXEWNDRTWQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。